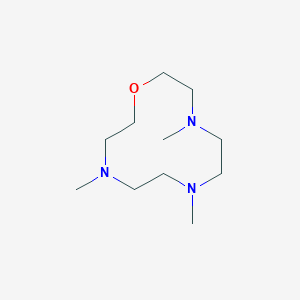
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method ensures the formation of the desired heterocyclic ring system with the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted heterocycles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the heterocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Sulfanylidene-1,3-thiazolidin-4-one: Contains a thiazolidine ring with sulfur and nitrogen atoms.
Uniqueness
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
162372-73-8 |
|---|---|
Formule moléculaire |
C6H4N4O3S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-sulfanylidene-1H-pteridine-7-sulfonic acid |
InChI |
InChI=1S/C6H4N4O3S2/c11-15(12,13)4-2-7-3-1-8-6(14)10-5(3)9-4/h1-2H,(H,11,12,13)(H,8,9,10,14) |
Clé InChI |
GRCQJVAMWQSXNL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=N1)C=NC(=S)N2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


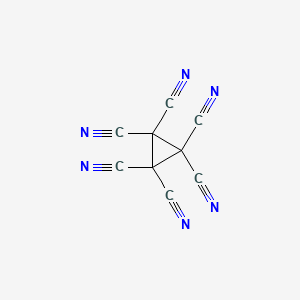

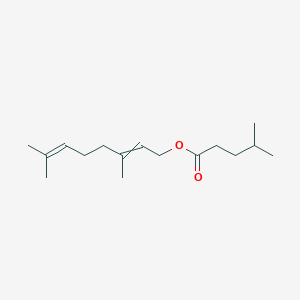
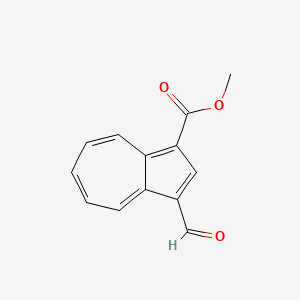
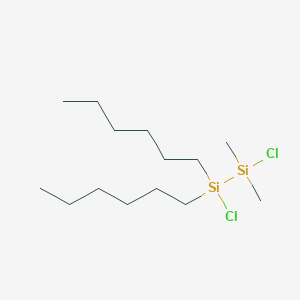
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
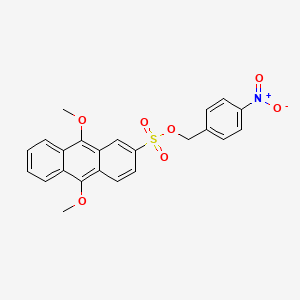
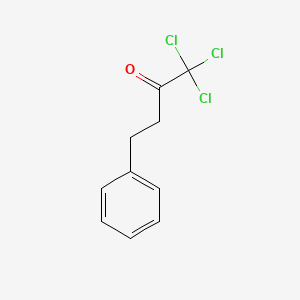
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

